2-(2-Bromophenoxy)propanohydrazide

Descripción general

Descripción

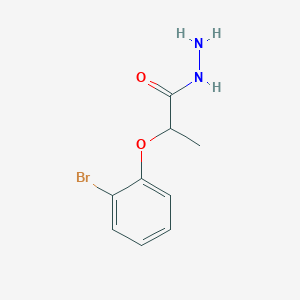

2-(2-Bromophenoxy)propanohydrazide is a chemical compound with the molecular formula C9H11BrN2O2. It is an important intermediate in the synthesis of various heterocyclic compounds, such as azoles and oxadiazoles . This compound is characterized by the presence of a bromophenoxy group and a propanohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

The synthesis of 2-(2-Bromophenoxy)propanohydrazide typically involves the reaction of 2-bromophenol with propanohydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the purity of the final product.

Análisis De Reacciones Químicas

2-(2-Bromophenoxy)propanohydrazide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydrazide moiety can be oxidized to form corresponding oxadiazoles or other heterocyclic compounds.

Reduction Reactions: The hydrazide group can be reduced to form corresponding amines or other reduced derivatives.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

2-(2-Bromophenoxy)propanohydrazide has several scientific research applications, including:

Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(2-Bromophenoxy)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group and the hydrazide moiety contribute to its binding affinity and specificity for these targets. The compound may inhibit the activity of certain enzymes or modulate the function of specific receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

2-(2-Bromophenoxy)propanohydrazide can be compared with other similar compounds, such as:

2-(4-Bromophenoxy)propanohydrazide: This compound has a similar structure but with the bromine atom in the para position instead of the ortho position.

N’-(2-(Benzyloxy)benzylidene)-2-(4-bromophenoxy)propanohydrazide: This compound has an additional benzyloxy group, which may enhance its binding affinity and specificity for certain targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromophenoxy group and the hydrazide moiety, which contribute to its distinct chemical properties and reactivity.

Actividad Biológica

2-(2-Bromophenoxy)propanohydrazide is a chemical compound with the molecular formula CHBrNO. It serves as an important intermediate in the synthesis of various heterocyclic compounds, particularly in the pharmaceutical and agrochemical industries. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a bromophenoxy group attached to a propanohydrazide moiety. The bromine atom's position on the phenyl ring significantly influences the compound's reactivity and biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 259.11 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in ethanol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, leading to various pharmacological effects.

- Enzyme Inhibition : The hydrazide moiety can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : The bromophenoxy group may enhance binding affinity to certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that similar hydrazides possess antimicrobial activity against various bacterial strains.

- Antitumor Activity : Some derivatives have been investigated for their potential in cancer therapy, showing cytotoxic effects on tumor cells.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation in animal models.

Case Study: Antimicrobial Activity

A study conducted by Akhtar et al. (2007) explored the antimicrobial properties of hydrazide derivatives, including this compound. The results indicated significant inhibition of bacterial growth, suggesting potential applications in treating infections.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2-bromophenol with propanohydrazide under basic conditions. This method allows for the formation of various derivatives through substitution reactions.

Table 2: Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| Synthesis | 2-Bromophenol + Propanohydrazide | Reflux in ethanol |

| Reaction Type | Substitution | Basic medium (NaOH) |

Comparison with Similar Compounds

Comparative studies highlight the unique properties of this compound relative to other bromophenoxy derivatives. For instance, 2-(4-Bromophenoxy)propanohydrazide has shown different enzymatic interactions due to the positional change of the bromine atom.

Table 3: Comparison of Bromophenoxy Derivatives

| Compound | Key Differences |

|---|---|

| This compound | Ortho-bromo substitution |

| 2-(4-Bromophenoxy)propanohydrazide | Para-bromo substitution; different activity profile |

Propiedades

IUPAC Name |

2-(2-bromophenoxy)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-6(9(13)12-11)14-8-5-3-2-4-7(8)10/h2-6H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLYTCHXUSOFKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957637 | |

| Record name | 2-(2-Bromophenoxy)propanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362495-44-1 | |

| Record name | 2-(2-Bromophenoxy)propanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.